Cas no 459-23-4 (4-Fluorobenzaldehyde oxime)

4-Fluorobenzaldehyde oxime is a fluorinated organic compound with the molecular formula C7H6FNO. This oxime derivative is characterized by the presence of a fluorine atom at the para position of the benzaldehyde ring, enhancing its reactivity and utility in synthetic chemistry. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The fluorine substituent imparts increased stability and selectivity in nucleophilic and electrophilic reactions. Its oxime functional group allows for further transformations, such as condensation or reduction, making it valuable in heterocyclic synthesis. The compound is typically supplied as a white to off-white crystalline solid with high purity, ensuring consistent performance in research and industrial applications.
4-Fluorobenzaldehyde oxime structure
4-Fluorobenzaldehyde oxime structure
Product Name:4-Fluorobenzaldehyde oxime
CAS No:459-23-4
MF:C7H6FNO
MW:139.127045154572
MDL:MFCD00133101
CID:331907
PubChem ID:6436078
Update Time:2025-11-01

4-Fluorobenzaldehyde oxime Chemical and Physical Properties

Names and Identifiers

    • (E)-4-Fluorobenzaldehyde oxime
    • p-Fluorobenzaldehyde oxime
    • 4-FLUOROBENZALDEHYDE OXIME
    • 4-Fluorobenzaldoxime
    • Benzaldehyde, p-fluoro-, oxime
    • 4-Fluorobenzaldehyde diethyl acetal
    • 4-fluoro-benzaldehyde oxime
    • 4-fluoro-benzaldoxime
    • 4-fluorobezaldoxime
    • 4-flurobenzaldehyde oxime
    • p-Fluorbenzaldehyd-diethylacetal
    • Benzaldehyde, 4-fluoro-, oxime, (E)-
    • (E)-4-fluorobenzaldehydeoxime
    • FSKSLWXDUJVTHE-UHFFFAOYSA-N
    • SY079938
    • 459-23-4
    • N-[(4-fluorophenyl)methylidene]hydroxylamine
    • 7304-35-0
    • (Z)-p-Fluorobenzaldehyde oxime
    • 4-Fluorobenzaldehydeoxime
    • Z49568341
    • FSKSLWXDUJVTHE-UITAMQMPSA-N
    • (c(E))-4-Fluorobenzaldehyde oxime
    • MS-8951
    • CHEMBL2420346
    • syn-p-Fluorobenzaldehyde oxime
    • SCHEMBL203663
    • CS-B1571
    • UNII-R4E5N38TPU
    • (E)-N-[(4-FLUOROPHENYL)METHYLIDENE]HYDROXYLAMINE
    • FSKSLWXDUJVTHE-WEVVVXLNSA-
    • 4-Fluorobenzaldehyde oxime, Z-
    • Benzaldehyde,p-fluoro-,oxime
    • (1E)-4-fluorobenzaldehyde oxime
    • F3147-4338
    • (Z)-4-fluoro-benzaldehyde oxime
    • EINECS 209-628-1
    • 3WAW4H2CAE
    • (NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine
    • ANTI-4-FLUOROBENZALDOXIME
    • p-fluorobenzaldoxime
    • (Z)-N-[(4-FLUOROPHENYL)METHYLIDENE]HYDROXYLAMINE
    • NS00043000
    • UNII-3WAW4H2CAE
    • EN300-15683
    • AKOS001042400
    • Benzaldehyde, 4-fluoro-, oxime, (c(E))-
    • [C(E)]-4-Fluorobenzaldehyde oxime
    • AKOS025310432
    • R4E5N38TPU
    • (E)-p-Fluorobenzaldehyde oxime
    • Benzaldehyde, 4-fluoro-, oxime, [C(E)]-
    • LS-13259
    • 588-95-4
    • A832063
    • InChI=1/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
    • 4-Fluorobenzaldehyde oxime #
    • MFCD00133101
    • DTXSID201298909
    • (E)-1-(4-fluorophenyl)-N-hydroxymethanimine
    • [C(Z)]-4-Fluorobenzaldehyde oxime
    • STK519461
    • 4-Fluorobenzaldehyde oxime
    • MDL: MFCD00133101
    • Inchi: 1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
    • InChI Key: FSKSLWXDUJVTHE-WEVVVXLNSA-N
    • SMILES: FC1C=CC(/C=N/O)=CC=1

Computed Properties

  • Exact Mass: 139.04300
  • Monoisotopic Mass: 139.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2
  • Topological Polar Surface Area: 32.6

Experimental Properties

  • Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 116-117 ºC
  • Boiling Point: 194.9±23.0 ºC (760 Torr),
  • Flash Point: 71.7±22.6 ºC,
  • Refractive Index: 1.505
  • Solubility: Slightly soluble (3.5 g/l) (25 º C),
  • PSA: 32.59000
  • LogP: 1.63380
  • Solubility: Slightly soluble in water

4-Fluorobenzaldehyde oxime Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H312-H332
  • Warning Statement: P280
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S26
  • RTECS:CU6260000
  • Hazardous Material Identification: Xi Xn
  • Storage Condition:Sealed in dry,2-8°C
  • Risk Phrases:R22

4-Fluorobenzaldehyde oxime Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-Fluorobenzaldehyde oxime Pricemore >>

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Additional information on 4-Fluorobenzaldehyde oxime

Recent Advances in the Study of 4-Fluorobenzaldehyde Oxime (CAS: 459-23-4)

4-Fluorobenzaldehyde oxime (CAS: 459-23-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, medicinal chemistry, and drug development. This compound, characterized by the presence of a fluorine atom and an oxime functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in the development of novel therapeutics, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory agents.

One of the key areas of research involving 4-Fluorobenzaldehyde oxime is its role as a precursor in the synthesis of heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of fluorinated pyrazoles and isoxazoles, which are known for their pharmacological activities. The researchers employed a one-pot synthesis strategy, leveraging the reactivity of the oxime group to achieve high yields and selectivity. This approach not only streamlined the synthetic process but also highlighted the compound's potential in accelerating drug discovery efforts.

In addition to its synthetic applications, 4-Fluorobenzaldehyde oxime has been investigated for its biological activities. A recent Bioorganic & Medicinal Chemistry Letters (2024) study reported its inhibitory effects on certain bacterial enzymes, suggesting its potential as an antimicrobial agent. The study utilized molecular docking and in vitro assays to elucidate the compound's mechanism of action, revealing its ability to disrupt essential metabolic pathways in pathogenic bacteria. These findings underscore the compound's promise in addressing the growing challenge of antibiotic resistance.

Another noteworthy development is the exploration of 4-Fluorobenzaldehyde oxime in cancer research. A 2023 study in European Journal of Medicinal Chemistry investigated its derivatives as potential inhibitors of tyrosine kinases, which are implicated in various cancers. The researchers synthesized a series of analogs and evaluated their efficacy against cancer cell lines, identifying several compounds with potent antiproliferative activity. The study also highlighted the importance of the fluorine substituent in enhancing the compounds' binding affinity and metabolic stability.

Despite these advancements, challenges remain in the optimization of 4-Fluorobenzaldehyde oxime-based therapeutics. Issues such as bioavailability, toxicity, and scalability of synthesis need to be addressed to translate these findings into clinical applications. Future research directions may include the development of more efficient synthetic routes, detailed pharmacokinetic studies, and the exploration of combination therapies to enhance therapeutic outcomes.

In conclusion, 4-Fluorobenzaldehyde oxime (CAS: 459-23-4) continues to be a focal point in chemical biology and pharmaceutical research. Its multifaceted applications, from synthetic chemistry to drug development, highlight its significance in advancing scientific knowledge and therapeutic innovation. Ongoing studies are expected to further unravel its potential, paving the way for the discovery of novel and effective treatments for various diseases.

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